Ethylenediamine monohydrochloride

Catalog No.
S596192
CAS No.
18299-54-2
M.F
C2H8N2
H2NCH2CH2NH2
C2H8N2
M. Wt
60.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylenediamine monohydrochloride

CAS Number

18299-54-2

Product Name

Ethylenediamine monohydrochloride

IUPAC Name

ethane-1,2-diamine

Molecular Formula

C2H8N2
H2NCH2CH2NH2
C2H8N2

Molecular Weight

60.10 g/mol

InChI

InChI=1S/C2H8N2/c3-1-2-4/h1-4H2

InChI Key

PIICEJLVQHRZGT-UHFFFAOYSA-N

SMILES

C(CN)N.Cl

solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992)
Crystals; sublimes without melting; freely sol in water; practically insol in alc /Dihydrochloride/
Sol in benzene unless insufficiently dried; slightly sol in ether
SOL IN ALL PROPORTIONS IN ETHYL ALCOHOL; VERY SOL IN WATER
Water solubility = 1X10+6 mg/l
Miscible with water, oxygenated and aromatic solvents
1000 mg/mL
Solubility in water: miscible
Miscible

Synonyms

1,2-diaminoethane, 1,2-ethanediamine, edamine, ethane-1,2-diamine, ethyl diamine, ethylenediamine, ethylenediamine (1:1) sulfate, ethylenediamine (1:1) sulfite, ethylenediamine conjugate acid, ethylenediamine dihydrobromide, ethylenediamine dihydrochloride, ethylenediamine dihydrogen iodide, ethylenediamine dihydroiodide, ethylenediamine dinitrate, ethylenediamine hydrochloride, ethylenediamine monohydrochloride, ethylenediamine phosphate, ethylenediamine sulfate, ethylenediamine, 3H-labeled cpd

Canonical SMILES

C(CN)N

Ethylenediamine monohydrochloride is a chemical compound derived from ethylenediamine, a bivalent amine with the formula C2H9ClN2C_2H_9ClN_2. It appears as a white crystalline solid and is highly soluble in water. Ethylenediamine itself is a colorless liquid with a strong ammonia-like odor, widely recognized for its basicity and reactivity due to the presence of two primary amino groups. Ethylenediamine monohydrochloride is typically formed when ethylenediamine reacts with hydrochloric acid, resulting in the addition of a hydrochloride group, which enhances its solubility and stability in aqueous solutions .

  • Toxicity: EDA•HCl is moderately toxic by ingestion, inhalation, or skin contact [].
  • Skin and eye irritant: Exposure can cause irritation and burns [].
  • Corrosive: Concentrated solutions can be corrosive to metals [].
  • Flammability: Non-flammable, but can decompose upon heating, releasing toxic fumes [].

Coordination Chemistry:

EDM plays a crucial role in coordination chemistry as a chelating agent. Its two amine groups can form strong, stable bonds with metal ions, creating well-defined coordination complexes. These complexes are used in various research areas, including:

  • Catalysis: EDM-metal complexes can act as efficient catalysts for various chemical reactions, such as hydrogenation, oxidation, and polymerization .
  • Material Science: Tailoring the properties of materials like polymers, semiconductors, and luminescent materials can be achieved using EDM-metal complexes .
  • Biomedical Applications: Designing drugs and therapeutic agents often involves the use of EDM-metal complexes. These complexes can target specific biological molecules due to their unique properties .

Analytical Chemistry:

EDM finds applications in analytical chemistry due to its complexation abilities and ability to form precipitates with various metal ions. These properties are utilized in:

  • Gravimetric Analysis: This technique involves determining the mass of an analyte by precipitating it as an insoluble compound. EDM can be used to precipitate certain metal ions, allowing for their quantitative determination .
  • Masking Agent: In some analytical procedures, it's necessary to prevent certain metal ions from interfering with the analysis of the desired analyte. EDM can act as a masking agent by selectively complexing with interfering ions, preventing their participation in the analytical process .

Other Applications:

Beyond coordination and analytical chemistry, EDM has various other uses in scientific research, including:

  • Organic Synthesis: EDM can act as a base or nucleophile in organic synthesis reactions, facilitating the formation of desired organic compounds .
  • Buffering Agent: EDM can be used to prepare buffer solutions due to its ability to maintain a constant pH within a specific range .
  • Cell Culture: EDM finds application in cell culture media as a source of nitrogen and can also contribute to maintaining a stable pH .
Typical of primary amines. It can undergo:

  • Acid-Base Reactions: As a basic amine, it reacts with acids to form salts. For instance, reacting ethylenediamine with hydrochloric acid yields ethylenediamine monohydrochloride.
  • Nucleophilic Substitution Reactions: It can act as a nucleophile in substitution reactions, particularly in S_N2 reactions with alkyl halides and aromatic compounds .
  • Formation of Chelates: Ethylenediamine monohydrochloride can chelate metal ions, forming stable complexes that are crucial in various industrial applications .

The synthesis of ethylenediamine monohydrochloride typically involves:

  • Reaction of Ethylenediamine with Hydrochloric Acid: This straightforward method involves adding hydrochloric acid to ethylenediamine, resulting in the formation of ethylenediamine monohydrochloride.
  • Industrial Production: Ethylenediamine itself is produced by treating 1,2-dichloroethane with ammonia under pressure, followed by purification steps that may include the formation of hydrochloride salts .

Ethylenediamine monohydrochloride has various applications across different fields:

  • Chemical Synthesis: It serves as a building block for synthesizing various organic compounds and pharmaceuticals.
  • Chelating Agents: It is used to form chelates with metal ions, which are essential in agriculture and industry.
  • Biochemical Research: The compound is utilized in laboratories for protein solubilization and as a reagent in biochemical assays .
  • Pharmaceuticals: Its derivatives play roles in drug formulations and therapeutic agents.

Research has shown that ethylenediamine monohydrochloride interacts with various substrates through nucleophilic substitution mechanisms. Studies have measured reaction rates against different substrates, indicating that the compound's reactivity can be influenced by factors such as concentration and the nature of the electrophile involved. These interactions are critical for understanding its role in organic synthesis and biological systems .

Ethylenediamine monohydrochloride shares similarities with several related compounds due to its structure and functional groups. Here are some notable comparisons:

CompoundFormulaKey Features
Ethylenediaminetetraacetic acidC10H16N2O8A strong chelating agent widely used in biochemistry
DiethylenetriamineC4H12N4Contains three amino groups; used in polymer synthesis
TriethylenetetramineC6H18N4More complex structure; used in adhesives and coatings
N,N-Diethyl-1,2-ethanediamineC6H16N2A derivative used for specific chemical applications

Uniqueness

Ethylenediamine monohydrochloride is unique due to its specific combination of properties as a primary amine and its ability to form stable hydrochloride salts, which enhances its solubility and reactivity compared to other amines. Its role as both a building block in synthesis and a chelating agent distinguishes it from similar compounds that may not possess these dual functionalities .

Traditional Industrial Synthesis Routes

Ethylene Dichloride (EDC) Process

The EDC process represents the primary industrial route for ethylenediamine synthesis, serving as the foundation for subsequent conversion to ethylenediamine monohydrochloride. In this well-established methodology, ethylene dichloride (1,2-dichloroethane) undergoes reaction with ammonia under pressure, followed by neutralization with sodium hydroxide to generate ethylenediamine and inorganic salts.

The general reaction mechanism proceeds as follows:

CH₂Cl-CH₂Cl + 2NH₃ → H₂N-CH₂-CH₂-NH₂ + 2HCl

The reaction typically operates at elevated temperatures around 180°C under high pressure conditions in aqueous medium. Following the reaction, the ethylenediamine products exist in the form of their hydrochlorides, which are then neutralized with sodium hydroxide to release the free amines with concurrent formation of sodium chloride. The liberated ethylenediamine, along with sodium chloride and water, undergoes evaporation to crystallize out the sodium chloride, with the evaporated products subsequently separated through distillation.

For conversion to ethylenediamine monohydrochloride, the purified ethylenediamine undergoes controlled acidification with hydrochloric acid in suitable organic solvents. The precise stoichiometric addition of one equivalent of HCl per molecule of ethylenediamine ensures selective formation of the monohydrochloride salt rather than the dihydrochloride form.

The EDC process presents several operational parameters that influence product distribution:

ParameterTypical RangeEffect on Monohydrochloride Formation
Temperature140-180°CHigher temperatures accelerate reaction but may reduce selectivity
Pressure1800-2000 psigHigher pressures favor product formation
NH₃:EDC ratio4:1 to 10:1Excess ammonia reduces secondary amine formation
HCl addition rate0.5-1.0 mol/hSlow addition favors monohydrochloride over dihydrochloride
Reaction time1-6 hoursExtended times increase conversion but reduce selectivity

The EDC process typically generates a mixture of ethyleneamines including ethylenediamine, piperazine (PIP), diethylenetriamine (DETA), aminoethylpiperazine (AEP), triethylenetetramine (TETA), tetraethylenepentamine (TEPA), and higher homologs. The selective isolation of ethylenediamine and subsequent controlled conversion to the monohydrochloride presents significant separation challenges in industrial production.

Ethanolamine-Ammonia Catalytic Conversion

An alternative industrial approach for ethylenediamine synthesis involves the catalytic reaction of monoethanolamine (MEA) with ammonia in the presence of hydrogen and appropriate catalysts. This reductive amination process has gained considerable industrial importance due to its more environmentally favorable profile compared to the EDC route.

The primary reaction can be represented as:

HOCH₂CH₂NH₂ + NH₃ → H₂NCH₂CH₂NH₂ + H₂O

The process typically employs a heterogeneous catalytic system, with the reactions conducted at temperatures between 150-200°C and pressures ranging from 1000-3000 psi. Unlike the EDC process, which generates significant salt waste, the reductive amination route produces water as the primary byproduct, lending greater environmental sustainability to this approach.

For monohydrochloride formation, the ethylenediamine product stream undergoes partial neutralization with hydrochloric acid under carefully controlled conditions. The stoichiometric addition of one equivalent of HCl per molecule of ethylenediamine followed by crystallization yields the desired ethylenediamine monohydrochloride product.

Key operational parameters for the ethanolamine-ammonia process include:

ParameterOptimal RangeImpact on Product Distribution
Temperature250-350°CHigher temperatures favor EDA formation
H₂ Pressure25-1000 psigAdequate pressure prevents side reactions
NH₃:MEA ratio4:1 to 16:1Higher ratios improve EDA selectivity
LHSV0.05-5.0 h⁻¹Lower space velocities increase conversion
Catalyst loading5-20 wt%Higher loadings improve conversion rates

Research by Ding and colleagues demonstrated that Ni-Re/Al₂O₃ catalysts with 15 wt% Ni and 2 wt% Re loading exhibited superior catalytic performance for the reductive amination of monoethanolamine, resulting in enhanced ethylenediamine selectivity and catalyst stability during operation.

Emerging Catalytic Amination Approaches

Ethylene Glycol Hydrogenation Pathways

Recent advances in catalytic chemistry have enabled direct conversion of ethylene glycol (EG) to ethylenediamine through catalytic amination, representing a promising green chemistry approach for ethylenediamine monohydrochloride synthesis. This route offers significant advantages including reduced environmental impact and the use of readily available, sustainable feedstocks.

The reductive amination of ethylene glycol proceeds through a multi-step mechanism involving:

  • Dehydrogenation of the -OH group to form a carbonyl intermediate
  • Condensation with ammonia to generate an imine species
  • Hydrogenation of the imine to produce the amine functionality

The reaction scheme can be summarized as:

HOCH₂CH₂OH + 2NH₃ → H₂NCH₂CH₂NH₂ + 2H₂O

During this process, several side reactions including condensation, disproportionation, and cyclization occur simultaneously, leading to byproducts such as piperazine (PIP) and diethylenetriamine (DETA). Additional byproducts from ethylene glycol degradation include carbon monoxide, methane, formaldehyde, and methylamine.

For ethylenediamine monohydrochloride production from this route, the ethylenediamine product requires separation from the reaction mixture followed by partial neutralization with hydrochloric acid to generate the monohydrochloride salt. The crude salt undergoes purification through recrystallization from appropriate solvent systems to yield high-purity ethylenediamine monohydrochloride.

Key reaction parameters that influence the ethylene glycol amination process include:

ParameterRangeEffect on Reaction Outcome
Temperature180-250°CHigher temperatures increase conversion but may promote side reactions
H₂ Pressure1-14 MPaOptimal pressure balances hydrogenation vs. hydrogenolysis
NH₃:EG ratio4:1-10:1Higher ratios suppress secondary amine formation
Catalyst loading1-5 wt%Affects conversion rate and catalyst lifetime
Reaction time2-8 hoursLonger times increase conversion but may reduce selectivity

Multimetallic Catalyst Systems (e.g., RuCo/Al₂O₃)

The development of advanced multimetallic catalyst systems has revolutionized ethylenediamine synthesis, offering improved selectivity, enhanced stability, and reduced energy requirements. These innovations directly impact the production efficiency of downstream derivatives including ethylenediamine monohydrochloride.

Bimetallic catalysts such as Ni-Re, RuCo, and RuCu supported on γ-Al₂O₃ have demonstrated remarkable performance in the selective synthesis of ethylenediamine through reductive amination pathways. These catalyst systems leverage synergistic effects between metal components to modulate reactivity and selectivity profiles.

For instance, research on Ni-Re/Al₂O₃ catalysts revealed that the addition of rhenium significantly enhances nickel dispersion, increases the proportion of octahedral Ni²⁺ species, improves reducibility, and strengthens acid sites on the catalyst surface. These modifications collectively contribute to superior catalytic performance for ethylenediamine synthesis:

  • Smaller Ni⁰ particle size and higher Ni⁰ surface area in reduced Ni-Re/Al₂O₃ catalysts
  • Stabilization of Ni⁰ particles on the Al₂O₃ support
  • Effective suppression of sintering processes during reaction
  • Enhanced selectivity toward ethylenediamine formation

The preparation of these advanced catalyst systems typically involves:

Catalyst TypePrecursorsPreparation MethodKey Advantages
Ni-Re/Al₂O₃Ni & Re saltsImpregnation, reductionEnhanced stability, higher EDA selectivity
RuCo/Al₂O₃Ru & Co acetylacetonatesEthylene glycol reductionImproved activity, balanced selectivity
Cu-basedCu salts, promotersPrecipitation, calcinationLower cost, good performance

For RuCo and RuCu supported on γ-Al₂O₃, the catalysts are typically prepared using metal acetylacetonates as precursors and ethylene glycol as reducing agent. These innovative preparation strategies yield highly dispersed active sites with tunable electronic properties that enhance catalytic performance.

The ethylenediamine produced via these advanced catalytic systems undergoes subsequent conversion to ethylenediamine monohydrochloride through controlled acidification with hydrochloric acid, followed by crystallization and purification processes.

Solid Acid-Catalyzed Condensation Amination

Solid acid catalysts represent another promising approach for ethylenediamine synthesis, offering advantages in terms of recyclability, reduced corrosion issues, and simplified product separation. These catalysts have shown particular promise for the condensation amination route to ethylenediamine and, by extension, ethylenediamine monohydrochloride.

The condensation amination pathway proceeds through ethylene oxide (EO) formation by dehydration of ethylene glycol, followed by condensation of EO with ammonia to produce ethylenimine (EI) intermediates over acid catalyst sites. The EI intermediate undergoes protonation by stronger acidic sites in the presence of excess ammonia to yield ethylenediamine.

Zeolite catalysts have demonstrated exceptional performance in this condensation amination approach. Research on mordenite zeolites with silicon to aluminum ratios of 6.5:1 to 15:1, particularly those exchanged with hydrogen ions or rare earth metals, has shown high selectivity for ethylenediamine formation.

The key advantages of dealuminated hydrogen-exchanged mordenite catalysts include:

  • High conversion of monoethanolamine to ethylenediamine
  • Excellent selectivity to ethylenediamine
  • Virtually complete absence of cyclic products and higher polyamines
  • Shape selectivity for ethylenediamine production within the 300-325°C temperature range

Optimal reaction conditions for zeolite-catalyzed ethylenediamine synthesis include:

ParameterRangeImpact on Selectivity
Temperature250-350°CHigher temperatures increase conversion
Pressure25-1000 psig (continuous)Moderate pressures favor EDA formation
NH₃:MEA ratio4:1 (optimal)Critical for maximizing EDA selectivity
Si:Al ratio in zeolite6.5:1 to 15:1Higher ratios enhance shape selectivity
Reaction time1-6 hoursAffects conversion and product distribution

For ethylenediamine monohydrochloride production following zeolite-catalyzed synthesis, the ethylenediamine undergoes separation from the reaction mixture and subsequent partial neutralization with hydrochloric acid. The controlled addition of one equivalent of HCl per molecule of ethylenediamine ensures selective formation of the monohydrochloride salt, which is then isolated through appropriate crystallization techniques.

Chelating Agent Synthesis

The synthesis of chelating agents represents one of the most significant applications of ethylenediamine monohydrochloride in industrial chemistry [2] [13]. Chelating agents serve critical functions across multiple industries, including water treatment, food preservation, pharmaceuticals, and cleaning products [42]. The global chelating agents market was valued at 6.36 billion United States dollars in 2023 and is projected to reach 9.19 billion United States dollars by 2032, demonstrating a compound annual growth rate of 4.16 percent [42] [45]. The United States dominates this market with a 74 percent share, valued at 1.319 billion United States dollars in 2023 [45].

Table 2: Global Chelating Agents Market Statistics

ParameterValueReference
Market Size 2023 (USD Billion)6.36 [42] [45]
Projected Market Size 2032 (USD Billion)9.19 [42] [45]
CAGR 2024-2032 (%)4.16 [42] [45]
US Market Share 2023 (%)74 [42] [45]
US Market Value 2023 (USD Billion)1.319 [45]

Ethylenediaminetetraacetic Acid Production via Strecker Synthesis

Ethylenediaminetetraacetic acid production via Strecker synthesis represents the most prominent application of ethylenediamine monohydrochloride in chelating agent manufacturing [2] [13]. The Strecker synthesis pathway begins with ethylenediamine, which is liberated from the monohydrochloride salt through treatment with sodium hydroxide or other alkaline agents [3] [4]. This process involves the reaction of ethylenediamine with formaldehyde and sodium cyanide under controlled conditions to form ethylenediaminetetraacetic acid [3] [4] [35].

The industrial production process follows a two-stage cyanomethylation procedure that ensures high yields and product purity [7]. In the first stage, ethylenediamine is reacted with formaldehyde to form an adduct, which is subsequently treated with hydrocyanic acid at temperatures below 30 degrees Celsius to produce ethylenediamine diacetonitrile [7]. The second stage involves the addition of additional hydrocyanic acid and formaldehyde in an acidic medium with pH values below 1.0 and temperatures maintained below 70 degrees Celsius [7]. This controlled process results in the formation of ethylenediamine tetraacetonitrile, which is then saponified with strong caustic solutions to yield the tetrasodium salt of ethylenediaminetetraacetic acid [7] [35].

Modern industrial processes have achieved remarkable efficiency improvements, with yields approaching quantitative levels through optimized reaction conditions [4]. The temperature control during the condensation reaction is critical, with optimal conditions maintained at 88 degrees Celsius for formaldehyde addition and centrifugation temperatures of 85 degrees Celsius [4]. These precise parameters ensure maximum conversion rates while minimizing side reactions and byproduct formation [4].

Hydroxyethylethylenediamine Derivatives

Hydroxyethylethylenediamine derivatives constitute another significant class of chelating agents synthesized from ethylenediamine monohydrochloride [13] [16]. These compounds exhibit enhanced water solubility and improved metal binding characteristics compared to conventional ethylenediamine derivatives [10]. The synthesis typically involves the reaction of ethylenediamine with ethylene oxide or ethylene chlorohydrin under alkaline conditions [10] [16].

The manufacturing process for hydroxyethylethylenediamine involves careful control of reaction stoichiometry and temperature [16]. Industrial production utilizes a process where ethylenediamine is reacted with diglycidyl ether compounds in the presence of specialized catalysts [16]. The reaction conditions typically require temperatures in the range of 135 degrees Celsius for 25 hours, with sodium carbonate serving as the base catalyst [10]. This process yields N,N'-bis(2-hydroxyethyl)ethylenediamine with conversion rates of approximately 40.7 percent [10].

Recent technological advances have focused on developing more efficient synthetic routes that minimize waste generation and improve atom economy [16]. These developments include the use of methylcyclohexyl diamine-based adducts that demonstrate superior stability against carbamate formation, particularly important for applications requiring exposure to humidity during processing [15].

Polymer and Resin Production

Ethylenediamine monohydrochloride plays a fundamental role in polymer and resin production, serving as a key intermediate for various crosslinking agents and chain extenders [17] [18]. The compound's bifunctional nature, containing two primary amino groups, makes it particularly valuable for creating three-dimensional polymer networks [32]. Industrial applications in this sector have experienced significant growth, driven by increasing demand for high-performance materials in automotive, aerospace, and construction industries [22].

Table 3: Global Production Statistics for Ethylenediamine

RegionEthylenediamine Production (tonnes)YearReference
Western Europe58,0002001 [34]
United States41,0002001 [34]
Japan5,0002001 [34]
Global (1998)500,0001998 [13]

Epoxy Curing Agents and Polyurethane Formulation

The application of ethylenediamine monohydrochloride in epoxy curing systems represents a critical segment of polymer chemistry [14] [15]. Ethylenediamine derivatives function as hardening agents that facilitate the crosslinking of epoxy resins through nucleophilic attack on epoxide groups [15]. The curing process typically occurs at temperatures ranging from 0 to 100 degrees Celsius, with the specific temperature profile depending on the desired final properties [15].

Recent research has demonstrated the effectiveness of propylene oxide-modified ethylenediamine as a novel crosslinker and chain extender in polyurethane adhesives [17]. This modification involves the reaction of ethylenediamine with propylene oxide to produce 1,1'-(ethane-1,2-diylbis(azanediyl))bis(propan-2-ol), which exhibits enhanced compatibility with polyurethane systems [17]. The synthesis process requires careful control of reaction conditions, with melting and boiling points determined to be 121 degrees Celsius and 290 degrees Celsius, respectively [17].

Industrial formulations typically incorporate ethylenediamine derivatives at concentrations ranging from 0.5 to 2 parts by weight relative to the base polymer [24]. The crosslinking efficiency is enhanced through the use of alkylated polyamine additives, which improve the stability of polyurethane foams and reduce the tendency for premature gelation [18]. These formulations demonstrate superior mechanical properties and adhesive strength compared to conventional curing systems [17].

Polyamide Resins and Textile Lubricants

Polyamide resin production utilizing ethylenediamine monohydrochloride involves condensation reactions with dibasic and polybasic fatty acids [22]. These thermoplastic polyamides find extensive applications in printing inks for flexogravure processes, hot-melt adhesives, and pressure-sensitive adhesive formulations [22]. The manufacturing process typically involves the liberation of ethylenediamine from the hydrochloride salt, followed by controlled condensation with the appropriate acid components [22].

Industrial production of polyamide resins requires precise temperature control during the condensation phase, with reaction temperatures typically maintained between 180 and 220 degrees Celsius [22]. The process generates water as a byproduct, which must be continuously removed to drive the equilibrium toward product formation [22]. Modern facilities employ vacuum distillation systems to facilitate water removal while preventing thermal degradation of the polymer backbone [22].

Textile lubricant applications leverage the surface-active properties of ethylenediamine derivatives to reduce friction during fiber processing [22] [32]. These formulations typically contain 5 to 15 weight percent ethylenediamine-based compounds, which provide excellent lubrication characteristics while maintaining compatibility with subsequent dyeing and finishing operations [22]. The lubricants demonstrate superior performance in high-speed textile processing equipment, reducing fiber breakage and improving overall production efficiency [44].

Agrochemical and Pharmaceutical Intermediates

The utilization of ethylenediamine monohydrochloride in agrochemical and pharmaceutical synthesis represents a rapidly expanding application sector [25] [30]. This compound serves as a critical building block for numerous biologically active molecules, including fungicides, antihistamines, and bronchodilators [27] [30]. The versatility of ethylenediamine derivatives stems from their ability to form stable complexes with metal ions and their capacity to undergo diverse chemical transformations [39] [40].

Table 4: Industrial Applications of Ethylenediamine Derivatives

Application CategoryPrimary ProductsProduction MethodReference
Chelating Agent SynthesisEDTA, HydroxyethylethylenediamineStrecker synthesis [2] [13]
Polymer ProductionEpoxy curing agents, Polyamide resinsDirect reaction with polymers [22] [32]
AgrochemicalsManeb, Zineb fungicidesMetal salt complexation [23] [27]
PharmaceuticalsAntihistamines, BronchodilatorsMulti-step organic synthesis [30] [31]
Textile IndustryTextile lubricants, Processing aidsDirect incorporation [22] [32]

Fungicide Precursor Synthesis (Maneb, Zineb)

Fungicide synthesis utilizing ethylenediamine monohydrochloride focuses primarily on the production of dithiocarbamate-based compounds, including Maneb and Zineb [23] [27]. These fungicides are synthesized through the formation of ethylene bis(dithiocarbamate) complexes with manganese and zinc, respectively [23] [27]. The industrial production process begins with the reaction of ethylenediamine with carbon disulfide to form the dithiocarbamate ligand, which subsequently complexes with the appropriate metal salts [29] [39].

Maneb synthesis involves the reaction of disodium ethylenebis(dithiocarbamate) with manganese sulfate in aqueous medium [27]. The process typically includes the addition of formaldehyde to stabilize the final product and prevent premature decomposition [27]. Industrial production facilities maintain strict control over reaction pH, typically operating in the range of 6.5 to 7.5 to ensure optimal product formation [29]. The resulting manganese ethylenebis(dithiocarbamate) polymer exhibits the molecular formula C₄H₆MnN₂S₄ with a molecular weight of 265.30 grams per mole [25].

Zineb production follows a similar synthetic pathway, utilizing zinc sulfate instead of manganese sulfate [23]. The polymer structure consists of zinc centers bridged by dithiocarbamate ligands, with the empirical formula {Zn[S₂CN(H)CH₂CH₂N(H)CS₂]}ₙ [23]. Industrial processes often employ spray tank mixing procedures where nabam (disodium ethylenebis(dithiocarbamate)) is combined with zinc sulfate solutions immediately before application [23].

Recent research has demonstrated the importance of ethylenediamine stabilization in extending the shelf life of dithiocarbamate fungicides [26]. Studies have shown that the addition of 5 volume percent ethylenediamine can stabilize maneb formulations for up to 60 days when stored in conventional refrigeration conditions [26]. This stabilization effect is attributed to the formation of coordination complexes that prevent metal ion dissociation and subsequent degradation [26].

Antihistamine and Bronchodilator Formulations

Pharmaceutical applications of ethylenediamine monohydrochloride encompass the synthesis of various therapeutic agents, particularly antihistamines and bronchodilators [30] [31]. The ethylenediamine structural motif appears in numerous pharmaceutically active compounds, including tripelennamine, pyrilamine, and various bronchodilator derivatives [30]. These compounds exploit the chelating properties and biological activity of the ethylenediamine framework to achieve their therapeutic effects [30].

Antihistamine synthesis typically involves the N-alkylation of ethylenediamine derivatives with appropriate aromatic or heterocyclic substituents [30]. Tripelennamine synthesis, for example, utilizes ethylenediamine as the central scaffold, with subsequent derivatization involving benzyl and pyridyl substituents [30]. The manufacturing process requires careful control of reaction conditions to prevent side reactions and ensure high product purity [30]. Industrial production typically achieves yields of 75 to 85 percent through optimized synthetic protocols [30].

Bronchodilator synthesis utilizing ethylenediamine derivatives has focused on the development of pyrazino[2,3-c] [1] [2] [6]thiadiazine dioxide compounds [28]. These molecules are prepared through the reaction of 3,4,5-triamino-1,2,6-thiadiazine 1,1-dioxide with suitable dicarbonyl compounds, followed by N-alkylation with ethylenediamine derivatives [28]. The most promising compounds demonstrate significant tracheal relaxing activity, with the 4-amino-1-ethyl-6-methyl derivative showing superior bronchodilator properties compared to theophylline [28].

Ethylenediamine monohydrochloride, derived from ethylenediamine, exhibits exceptional bidentate chelating properties that form the foundation of its coordination chemistry. As a bidentate ligand, ethylenediamine coordinates to metal centers through both nitrogen atoms, creating stable five-membered chelate rings that significantly enhance complex stability compared to monodentate analogues [1] [2].

The bidentate nature of ethylenediamine stems from its molecular structure, which features two primary amino groups connected by an ethylene bridge. This arrangement provides an optimal bite angle and distance for metal coordination, with the chelate ring adopting a gauche conformation that minimizes steric strain while maximizing orbital overlap with the metal center [3] [4]. The N-C-C-N dihedral angle typically measures approximately 60°, representing the most thermodynamically favorable conformation for coordination [3].

Metal Complex Formation and Stability Constants

The formation of metal complexes with ethylenediamine follows a stepwise mechanism, where successive ligand molecules coordinate to the metal center. The stability of these complexes can be quantified through formation constants, which provide crucial insight into the thermodynamic favorability of complex formation [5] [6].

Stability Constants of Ethylenediamine Metal Complexes

Metal Ionlog K1log K2log K3log β2log β3Temperature (°C)Ionic Strength (M)
Ag⁺4.703.00-7.70-250.1
Zn²⁺5.524.44-9.96-250.1
Cd²⁺5.474.622.010.0912.09250.1
Co²⁺5.914.731.310.6413.94250.1
Ni²⁺7.526.324.4913.8418.33250.1
Cu²⁺10.679.331.020.0021.0250.1
Mn²⁺2.732.060.884.795.67250.1
Fe²⁺4.343.311.057.658.7250.1
Hg²⁺14.309.00-23.30-250.1
Pb²⁺6.4010.60-17.00-250.1

Note: β values represent overall formation constants, K1, K2, K3 represent stepwise formation constants, '-' indicates no complex formation or data not available

The stability constants reveal several important trends in ethylenediamine coordination chemistry. Mercury(II) and copper(II) complexes exhibit the highest stability, with log β₂ values of 23.30 and 20.00, respectively [7] [8]. This high stability reflects the strong affinity of these metal ions for nitrogen donor atoms and the enhanced thermodynamic stability provided by the chelate effect [6].

The chelate effect is particularly pronounced when comparing ethylenediamine complexes with their ammonia analogues. For nickel(II), the formation constant for [Ni(en)₃]²⁺ is approximately 10¹⁰ times larger than for [Ni(NH₃)₆]²⁺, despite both complexes containing six nitrogen-metal bonds [5] [6]. This remarkable difference is primarily entropic in origin, as the replacement of six monodentate ammonia ligands with three bidentate ethylenediamine ligands results in a net increase in the number of particles in solution [6].

The thermodynamic data for the formation of [Ni(en)₃]²⁺ from [Ni(NH₃)₆]²⁺ demonstrates the entropic driving force: ΔH° = -12.1 kJ/mol and TΔS° = -55.1 kJ/mol at 25°C [5]. The large negative entropy term indicates that the chelate effect is primarily driven by the increase in disorder that accompanies the replacement of multiple monodentate ligands with fewer polydentate ligands [6].

Influence of Substituents on Ligand Geometry

The geometric properties of ethylenediamine and its coordination behavior are significantly influenced by substituent effects. Modification of the basic ethylenediamine structure through alkyl substitution, ring constraints, or functional group additions can dramatically alter the ligand's coordination properties, stability, and selectivity [9] [10].

Influence of Substituents on Ethylenediamine Ligand Geometry

CompoundSteric HindrancePreferred ConformationChelate Ring SizeCoordination Effect
Ethylenediamine (en)MinimalGauche5-memberedStrong chelation
N,N′-DimethylethylenediamineModerateGauche5-memberedReduced basicity
N,N,N′,N′-Tetramethylethylenediamine (TMEDA)HighGauche (restricted)5-memberedSignificantly reduced basicity
N,N′-DiethylethylenediamineModerateGauche5-memberedReduced basicity
N-MethylethylenediamineLowGauche5-memberedSlightly reduced basicity
trans-1,2-DiaminocyclohexaneRigid/ConstrainedChair (fixed)5-memberedStrong chelation (sterically locked)
cis-1,2-DiaminocyclohexaneRigid/ConstrainedChair (fixed)5-memberedStrong chelation (sterically locked)
1,2-DiaminopropaneModerateGauche5-memberedModerate chelation
N,N′-Bis(2-hydroxyethyl)ethylenediamineModerateGauche5-memberedEnhanced coordination (additional donors)

Note: Gauche conformation refers to the N-C-C-N dihedral angle of ~60°, Steric hindrance affects metal binding and complex stability

Alkyl substitution at the nitrogen atoms introduces steric hindrance that can significantly affect coordination properties. N,N,N′,N′-Tetramethylethylenediamine (TMEDA) represents an extreme case where the four methyl groups create substantial steric crowding around the nitrogen donor atoms, resulting in reduced basicity and altered coordination behavior compared to unsubstituted ethylenediamine [9].

The incorporation of rigid cyclic structures, such as in trans-1,2-diaminocyclohexane, constrains the ligand conformation and prevents conformational flexibility. This rigidity can lead to enhanced enantioselectivity in asymmetric catalysis applications, as the fixed conformation provides a well-defined chiral environment around the metal center [10] [11].

Conformational analysis studies have revealed that ethylenediamine adopts a gauche conformation both in the free state and when coordinated to metal centers. Quantum chemical calculations indicate that the gauche form is the most stable, with the N-C-C-N dihedral angle measuring approximately 63° from the cis form [3]. This conformational preference is maintained in chelate complexes, where the gauche arrangement allows for optimal orbital overlap with the metal center while minimizing steric repulsion [4].

The effect of chelate ring size on complex stability has been systematically studied. Density functional theory calculations show that increasing the chelate ring size from five to six or seven members generally leads to decreased stability in nickel(II) complexes [12]. This stability decrease is attributed to increased ring strain and reduced orbital overlap efficiency in larger chelate rings [12].

Metal-Organic Complex Applications

The diverse coordination chemistry of ethylenediamine has led to extensive applications in metal-organic complex formation, spanning from fundamental coordination compounds to sophisticated catalytic systems. These applications leverage the unique electronic and steric properties of ethylenediamine to create complexes with tailored properties for specific functions.

Transition Metal Complexes (e.g., [Co(en)₃]³⁺)

Transition metal complexes of ethylenediamine represent some of the most thoroughly studied coordination compounds in inorganic chemistry. The tris(ethylenediamine)cobalt(III) complex, [Co(en)₃]³⁺, serves as an archetypal example of octahedral coordination geometry and has played a crucial role in the development of coordination chemistry theory [1] [4].

Transition Metal Ethylenediamine Complexes

ComplexGeometryCoordination NumberElectronic ConfigurationMagnetic PropertiesColorStability (log β₃ or log β₂)
[Co(en)₃]³⁺Octahedral6d⁶ (low spin)DiamagneticOrange-yellow48.69
[Ni(en)₃]²⁺Octahedral6d⁸Paramagnetic (2 unpaired e⁻)Blue-purple18.33
[Cu(en)₂]²⁺Square planar (with axial distortion)6d⁹Paramagnetic (1 unpaired e⁻)Blue-violet20.00
[Cr(en)₃]³⁺Octahedral6Paramagnetic (3 unpaired e⁻)Green~23
[Fe(en)₃]²⁺Octahedral6d⁶ (high spin)Paramagnetic (4 unpaired e⁻)Yellow-green9.70
[Mn(en)₃]²⁺Octahedral6d⁵ (high spin)Paramagnetic (5 unpaired e⁻)Pink5.67
[Zn(en)₂]²⁺Tetrahedral4d¹⁰DiamagneticColorless9.96
[Cd(en)₂]²⁺Tetrahedral4d¹⁰DiamagneticColorless10.09
[Pt(en)₂]²⁺Square planar4d⁸DiamagneticYellow~35
[Pd(en)₂]²⁺Square planar4d⁸DiamagneticYellow~32

Note: Stability constants are overall formation constants (log β), Values may vary with conditions (temperature, ionic strength, etc.)

The [Co(en)₃]³⁺ complex demonstrates the remarkable stability that can be achieved through chelation. With a formation constant of log β₃ = 48.69, this complex is extraordinarily stable and resistant to ligand dissociation [7]. The complex exhibits D₃ symmetry and can exist as two enantiomers, denoted as Λ (lambda) and Δ (delta), which were among the first chiral inorganic compounds to be resolved [10].

The conformational flexibility of ethylenediamine ligands in these complexes gives rise to additional stereochemical complexity. Each ethylenediamine ligand can adopt either λ or δ ring conformations, and the relative orientation of the C-C bonds with respect to the threefold axis can be either lel (left-handed) or ob (oblique) [10]. This conformational diversity provides a rich stereochemical landscape that has been exploited in asymmetric catalysis applications.

Copper(II) complexes of ethylenediamine typically adopt a square planar geometry with axial distortion due to the Jahn-Teller effect. The [Cu(en)₂]²⁺ complex shows strong tetragonal distortion, with four short equatorial Cu-N bonds and two longer axial interactions [13]. This distortion is reflected in the electronic spectra, which show characteristic d-d transitions and pronounced electron paramagnetic resonance (EPR) signals [14].

Nickel(II) complexes demonstrate the versatility of ethylenediamine coordination. While [Ni(en)₃]²⁺ adopts octahedral geometry, [Ni(en)₂]²⁺ can exhibit either tetrahedral or square planar geometry depending on the specific conditions and counterions present. The magnetic properties of these complexes provide valuable information about their electronic structure and geometry [15].

Schiff Base Ligand Derivatives and Catalytic Systems

The condensation of ethylenediamine with aldehydes and ketones produces Schiff base ligands that have revolutionized organometallic catalysis. These ligands combine the chelating properties of ethylenediamine with the electronic tunability of imine functional groups, creating versatile platforms for catalyst design.

Schiff Base Ligands Derived from Ethylenediamine

Schiff Base LigandDonor AtomsDenticityMetal ComplexesCatalytic ApplicationsSpecial Properties
N,N′-Bis(salicylidene)ethylenediamine (salen)N₂O₂TetradentateCo, Ni, Cu, Mn, Cr, FeEpoxidation, oxidation, polymerizationReversible O₂ binding (Co complexes)
N,N′-Bis(acetylacetonato)ethylenediamineN₂O₂TetradentateCo, Ni, Cu, MnOxidation, reductionThermally stable
N,N′-Bis(benzaldehyde)ethylenediamineN₂BidentateCo, Ni, Cu, ZnOxidation reactionsSimple structure
N,N′-Bis(2-hydroxynaphthalene)ethylenediamineN₂O₂TetradentateCo, Ni, Cu, MnEpoxidation, oxidationExtended conjugation
N,N′-Bis(2-hydroxybenzaldehyde)ethylenediamineN₂O₂TetradentateCo, Ni, Cu, CrOxidation, hydroxylationHigh stability
N,N′-Bis(pyridine-2-carbaldehyde)ethylenediamineN₄TetradentateCo, Ni, Cu, FeOxidation, hydrogenationNitrogen-rich coordination
N,N′-Bis(3-methoxysalicylidene)ethylenediamineN₂O₂TetradentateCo, Ni, Cu, MnSelective oxidationElectron-donating substituent
N,N′-Bis(5-bromosalicylidene)ethylenediamineN₂O₂TetradentateCo, Ni, Cu, CrHalogenation, oxidationElectron-withdrawing substituent

Note: These ligands are formed by condensation of ethylenediamine with aldehydes/ketones, Metal complexes show diverse catalytic activities depending on the metal center and ligand structure

The salen ligand system, derived from the condensation of ethylenediamine with salicylaldehyde, represents one of the most important classes of Schiff base ligands in coordination chemistry. Salen ligands provide tetradentate N₂O₂ coordination through two imine nitrogen atoms and two phenolic oxygen atoms, creating a rigid square planar coordination environment that is ideal for many catalytic applications.

Cobalt(II) salen complexes have achieved particular prominence due to their ability to reversibly bind molecular oxygen. These complexes were among the first synthetic systems to mimic the oxygen-binding properties of natural metalloproteins such as hemoglobin and myoglobin. The reversible oxygenation process involves the oxidation of cobalt(II) to cobalt(III) with concomitant reduction of oxygen to superoxide: [Co^II^(salen)] + py + O₂ ⇌ [Co^III^(salen)(py)(O₂^- ⁻)].

The catalytic applications of Schiff base complexes span numerous important organic transformations. Manganese salen complexes, pioneered by Jacobsen and Katsuki, have demonstrated exceptional enantioselectivity in asymmetric epoxidation reactions. These catalysts can achieve greater than 90% enantiomeric excess in the epoxidation of unfunctionalized olefins, making them valuable tools for the synthesis of chiral building blocks.

Mechanochemical synthesis has emerged as a sustainable approach for preparing Schiff base ligands and their metal complexes. Ball milling techniques have been successfully applied to synthesize unsymmetrical salen ligands, which can then be used to prepare chiral metal complexes for asymmetric catalysis. This approach offers advantages in terms of reduced solvent use and improved atom economy compared to traditional solution-phase methods.

The electronic properties of Schiff base ligands can be systematically tuned through substituent modifications. Electron-withdrawing groups such as halides or nitro groups increase the electrophilicity of the metal center, enhancing its oxidizing ability. Conversely, electron-donating groups such as alkoxy or methyl substituents increase electron density at the metal center, modulating both reactivity and selectivity.

Rare Earth and Actinide Coordination Chemistry

The coordination chemistry of ethylenediamine with rare earth and actinide elements represents a specialized area of research with significant implications for nuclear technology and materials science. These elements present unique challenges due to their large ionic radii, high coordination numbers, and, in the case of actinides, radioactive properties.

Rare earth elements, including the lanthanides and actinides, typically form complexes with ethylenediamine that exhibit coordination numbers ranging from 6 to 12, significantly higher than those observed for transition metals. The large ionic radii of these elements necessitate the use of multiple bidentate ligands to achieve coordinative saturation, leading to complexes such as [Ln(en)₄]Cl₃ where Ln represents a lanthanide ion.

The stability of lanthanide-ethylenediamine complexes follows the expected trend based on the lanthanide contraction. Early lanthanides such as lanthanum and cerium form less stable complexes compared to later lanthanides such as lutetium and ytterbium. This trend reflects the decreasing ionic radii across the lanthanide series, which leads to stronger electrostatic interactions between the metal center and the nitrogen donor atoms.

Actinide coordination chemistry presents additional complexities due to the potential for covalent bonding contributions from the 5f orbitals. Extended X-ray absorption fine structure (EXAFS) studies of actinium complexes have revealed coordination numbers as high as 11 for the aquo complex, indicating the large coordination sphere that can be accommodated by these elements. The Ac³⁺ ion, with an ionic radius of 1.12 Å, represents the largest +3 ion in the periodic table and exhibits unique coordination behavior that differs from the lanthanides.

The development of chelating agents for actinide complexation has focused on macrocyclic ligands that can accommodate the large ionic radii and high coordination numbers of these elements. HEHA (1,4,7,10,13,16-hexaazacyclooctadecane-1,4,7,10,13,16-hexaacetic acid) has shown superior performance compared to DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) for actinium-225 complexation, with the larger macrocyclic cavity providing better size matching for the large actinide ion.

The coordination chemistry of rare earth elements with ethylenediamine derivatives has found applications in separation science. The subtle differences in coordination behavior between lanthanides and actinides have been exploited to develop selective extraction and separation processes for nuclear fuel cycle applications. These separations rely on the preferential binding of actinides by specific ligands in the presence of lanthanides, taking advantage of the slightly different electronic properties of the 5f versus 4f orbitals.

Recent advances in lanthanide coordination chemistry have focused on the development of luminescent complexes for biomedical applications. Lanthanide ions such as europium and terbium exhibit characteristic narrow emission bands that make them valuable as luminescent probes. The incorporation of ethylenediamine-based ligands can enhance the stability and photophysical properties of these complexes, making them suitable for biological imaging applications.

Physical Description

Ethylenediamine appears as a clear colorless liquid with an ammonia-like odor. Flash point of 91 °F and a melting point of 47 °F. Corrosive to tissue. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Density 7.5 lb / gal. Used to make other chemicals and as a fungicide.
Liquid
Colorless, viscous liquid with an ammonia-like odor; [NIOSH]
COLOURLESS-TO-YELLOW HYGROSCOPIC LIQUID WITH PUNGENT ODOUR.
Colorless, viscous liquid with an ammonia-like odor.
Colorless, viscous liquid with an ammonia-like odor. [fungicide] [Note: A solid below 47 °F.]

Color/Form

Water-white liquid
Colorless, viscous liquid ... [Note: A solid below 47 degrees F].

XLogP3

-2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

60.068748264 g/mol

Monoisotopic Mass

60.068748264 g/mol

Boiling Point

241 °F at 760 mmHg (EPA, 1998)
116-117 °C
117.00 to 118.00 °C. @ 760.00 mm Hg
117 °C
241 °F

Flash Point

93 °F (EPA, 1998)
93 °F
104 °F (40 °C) CLOSED CUP, 150 °F (66 °C) OPEN CUP /ANHYDROUS 76%/
110 °F (closed cup)
33.9 °C (open cup), 43.3 °C (closed cup)
34 °C c.c.

Heavy Atom Count

4

Vapor Density

2.07 (EPA, 1998) - Heavier than air; will sink (Relative to Air)
2.07 (AIR= 1)
Relative vapor density (air = 1): 2.1
2.07

Density

0.898 at 77 °F (EPA, 1998) - Less dense than water; will float
0.898 @ 25 °C/4 °C
Saturated liquid density: 56.650 lb/cu ft; liquid heat capacity: 0.694 Btu/lb-F; saturated vapor pressure: 0.216 lb/sq in; saturated vapor density: 0.00228 lb/cu ft (all at 70 °F)
Relative density (water = 1): 0.9
0.91

Odor

Ammonia-like

Odor Threshold

Odor Threshold Low: 1.0 [mmHg]
Odor Threshold High: 11.0 [mmHg]
Odor threshold from CHEMINFO
Water odor threshold: 16000 mg/l @ pKa of 10.0. Air odor threshold: 1.0 ppm. Odor Safety Class: C. C= Odor safety factor from 1-26. Less than 50% of distracted persons perceive warning of TLV.
Odor recognition in air= 3.40 ppm (purity not specified)
Odor low= 2.50 mg/cu m; Odor high= 28.0 mg/cu m

Decomposition

When heated to decomp it emits toxic fumes of /nitrogen oxides and ammonia/.

Melting Point

46 °F (EPA, 1998)
8.5 °C
11 °C
47 °F

UNII

60V9STC53F

Related CAS

27308-78-7
14852-17-6 (unspecified phosphate)
15467-15-9 (unspecified hydrochloride)
18299-54-2 (mono-hydrochloride)
20829-66-7 (dinitrate)
22029-36-3 (sulfate[1:1])
25723-52-8 (unspecified sulfate)
333-18-6 (di-hydrochloride)
5700-49-2 (di-hydriodide)
624-59-9 (di-hydrobromide)

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Ethylenediamine is approved for use within allergenic epicutaneous patch tests which are indicated for use as an aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older.

Therapeutic Uses

Medication (Vet): has been used as a urinary acidifier

Mechanism of Action

Ethylenediamine (EDA) acted as a gamma-aminobutyric acid (GABA) agonist by enhancing (3)H-labeled diazepam binding to well-washed rat forebrain membrane prepn in a bicuculline-sensitive manner, although its potency was 700-800 fold less than that of gamma-aminobutyric acid. Ethylenediamine was more than 3750-fold weaker than gamma-aminobutyric acid as a displacer of (3)H-gamma-aminobutyric acid bound to membrane receptors & was more than 40-fold weaker than gamma-aminobutyric acid at (3)H-gamma-aminobutyric acid uptake sites. Its most potent action was as an inhibitor of beta-alanine uptake into rat cerebral cortex slices.
The release of (3)H gamma-aminobutyric acid (GABA) from Mueller (glial) cells was studied in the rat retina by a double isotope-labeling technique in which Mueller cells are preloaded with (3)H-gamma-aminobutyric acid while a population of neurons is prelabeled with (14)C-labeled glycine. The effects of 2 depolarizing agents, high K+ and veratridine, and the gamma-aminobutyric acid mimetic, ethylenediamine (EDA), on transmitter release from glial cells and neurons were simultaneously determined. Ethylenediamine released (3)H-gamma-aminobutyric acid readily, whereas little (14)C-glycine release was observed.

Vapor Pressure

10.7 mmHg at 68 °F (EPA, 1998)
12.1 [mmHg]
12.1 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 1.4
11 mmHg

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

The ammonia-dichloroethane reaction yields the entire family of ethyleneamines: EDA, DEDA, DETA, TETA, TEPA, PEHA and AEP. The percent yield of each amine is determined by the ratio of dichloroethene to ammonia.

Other CAS

18299-54-2
333-18-6

Absorption Distribution and Excretion

After oral administration its bioavailability is about 0.34, due to a substantial first-pass effect.
Renal excretion of the unchanged substance amounts to only about 18% after intravenous and 3% after oral administration.
Vd = 0.133 l/kg
/Diamines/ are absorbed through the skin. /Diamines/
Male rats were dosed with (14)C-ethylenediamine (EDA) at 5, 50, or 500 mg/kg by oral, endotracheal, and iv routes. Urinary excretion was the primary route of elimination accounting for 42 to 65% of the admin radioactivity. Fecal excretion was 5-32%, depending upon the route. Six to 9% was eliminated via expired air in the form of CO2. At 48 hr, 11-21% of radioactivity remained in the various organs & the carcass. Thyroid, bone marrow, liver, and kidney contained relatively higher concn. The route of admin did not appear to change the metabolic profile. As the dosage incr from 5 to 50 to 500 mg/kg, there was a pattern of accumulation of ethylenediamine with a corresponding decr of metabolite formation.
Plasma concn of ethylenediamine (EDA) were examined after oral and iv admin of aminophylline (theophylline and ethylenediamine mixture) to 3 healthy subjects. Ethylenediamine was not detectable after 2 hr.
(14)C-Labeled ethylenediamine (EDA) was accumulated by slices of adult rat cerebral cortex, although the tissue:medium ratios were much lower than those for gamma-aminobutyric acid. EDA uptake was temp-dependent and appeared to take place by both sodium dependent and sodium independent mechanisms. Inhibition studies indicate that ethylenediamine may be transported in part by the small basic amino acid transport system and in part by polyamine systems shown to be present in brain tissue. Potassium-stimulated, calcium dependent release of radioactivity from brain slices labeled with (14)C-ethylenediamine in the presence of sodium ions was observed. Extracellular ethylenediamine stimulated the release of (3)H-gamma-aminobutyric acid and (3)H-labeled beta-alanine from preloaded slices, although gamma-aminobutyric acid and beta-alanine did not stimulate (14)C-ethylenediamine release. Apparently, extracellular ethylenediamine counter-exchanges with intracellular gamma-aminobutyric acid or beta-alanine, but ethylenediamine which is accumulated by the tissue is then bound or moved to pools not directly accessible to these amino acids.
Transdermal therapeutic systems /which/ employ rate controlling membranes affixed to skin deliver medication to the blood stream at a constant rate. The transdermal route of absorption bypasses the gastrointestinal tract and avoids first pass inactivation by the liver.

Metabolism Metabolites

Male rats were dosed with (14)C-ethylenediamine (EDA) at 5, 50, or 500 mg/kg by oral, endotracheal, and iv routes. Six to 9% of the admin radioactivity was eliminated via expired air in the form of (14)CO2. n-Acetylethylenediamine, a major metabolite, accounted for approx half of the urinary radioactivity. Depending on the dosage level, 2-49% of the radioactivity was unchanged parent cmpd. The route of admin did not appear to change the metabolic profile.

Associated Chemicals

Ethylenediamine dihydrochloride;333-18-6

Wikipedia

Ethylenediamine
Halazepam

Biological Half Life

Ethylenediamine has a short half life of ~0.55 hours.

Use Classification

Hazard Classes and Categories -> Corrosives, Flammable - 2nd degree

Methods of Manufacturing

Catalytic reaction of ethylene glycol or ethylene dichloride and ammonia (Ni or Cu catalysts are used)
Ethylenediamine is produced mainly by reacting ethylene chloride with aqueous or liquid ammonia at about 100 °C.
The reaction of ethanolamine with ammonia ... In a continuous procedure, ethanolamine, ammonia, and hydrogen are passed over a cobalt catalyst at 20 MPa and 150-230 °C.
Reaction of ethylene oxide with ammonia

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Petroleum Refineries
Pharmaceutical and Medicine Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Wholesale and Retail Trade
All Other Basic Organic Chemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
Petrochemical Manufacturing
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
All Other Basic Inorganic Chemical Manufacturing
1,2-Ethanediamine: ACTIVE
1,2-Ethanediamine, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Method of purification is redistillation
Guard against sticking of ground-glass joint due to strong alkaline.

Analytic Laboratory Methods

ANALYTE: ETHYLENEDIAMINE. MATRIX: AIR. PROCEDURE: GAS CHROMATOGRAPHY ANALYSIS. RANGE: 0.2-7 MG/SAMPLE. PRECISION: 2-8% (ANALYTICAL).
ANALYTE: ALIPHATIC AMINES; MATRIX: AIR; RANGE: 1-2400 MG/CU M IN 10-LITER SAMPLE OF AIR; PROCEDURE: GC. /ALIPHATIC AMINES/
NIOSH Method 2540. Determination of Ethylenediamine by High Performance Liquid Chromatography with UV Detection. This method is applicable to air samples for the determination of ethylenediamine. The detection limit is 0.050 mg/cu m.
A METHOD FOR MONITORING EXPOSURE TO ETHYLENEDIAMINE (EDA) IN THE OCCUPATIONAL ENVIRONMENT IS DESCRIBED. ANALYSIS IS BY GAS CHROMATOGRAPHY. THE METHOD IS SENSITIVE TO 200 MUG/ML EDA AND CAN DETECT 1.0 PPM EDA IN SAMPLES COLLECTED FOR 4.5 HR AT A 300 CU CM/MIN FLOW.
For more Analytic Laboratory Methods (Complete) data for ETHYLENEDIAMINE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Ethylenediamine was determined in plasma and urine of a volunteer after oral and iv admin of aminophylline, using reversed-phase high pressure liq chromatography (HPLC) with UV detection. The lower limit of detection is 0.05 mug/mL.

Storage Conditions

Outside or detached storage is preferred. Avoid oxidizing materials, acids, and sources of halogens. Store in a cool, dry, well-ventilated location.

Interactions

Ethylenediamine (EDA) (31.6-1000 mg/kg, ip) inhibited the convulsive effects of pentylenetetrazol (100 mg/kg, ip) in mice. EDA (100-1000 mg/kg, ip) incr the convulsion threshold to the iv infusion of 3 convulsants in the order pentylenetetrazol > bicuculline > strychnine.
A 37-yr-old pt sensitized to ethylenediamine by topical use of a steroid cream for scaly rash, developed an itchy morbilliform rash affecting the whole body following piperazine citrate therapy for threadworms.

Dates

Last modified: 08-15-2023

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